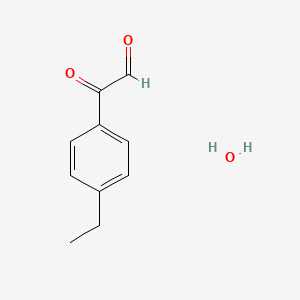

4-Ethylphenylglyoxal hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethylphenylglyoxal hydrate, also known as this compound, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.203. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that similar compounds, such as phenylglyoxal, have been used as reagents to modify amino acids like arginine . This suggests that 4-Ethylphenylglyoxal hydrate might interact with its targets by modifying their structure or function.

Biochemical Pathways

It is known that the compound is used in proteomics research , implying that it may be involved in protein-related biochemical pathways.

Result of Action

Based on its use in proteomics research , it can be inferred that the compound may have significant effects at the molecular and cellular levels, possibly through the modification of proteins or enzymes.

生化学分析

Biochemical Properties

It is known that glyoxal, a related compound, can modify the amino acid arginine . This suggests that 4-Ethylphenylglyoxal hydrate may interact with proteins and enzymes in a similar manner.

Cellular Effects

Glyoxal, a related compound, has been shown to cause damage in human aortic endothelial cells by perturbing the glutathione, mitochondrial membrane potential, and mitogen-activated protein kinase pathways .

Molecular Mechanism

A study on a related compound, phenylglyoxal, showed that it can undergo a three-component condensation with cyclic enamino ketones and ethyl cyanoacetate, leading to the formation of 4,5,6,7-tetrahydroindole derivatives .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. A related compound, phenylglyoxal, was found to form 2,3,4,5,6,7-hexahydroindole derivatives under mild conditions (aqueous EtOH, 60°C, 10 min). Under more severe conditions (EtOH, reflux, 1 h), the intermediates are dehydrated to form 4,5,6,7-tetrahydroindoles .

Metabolic Pathways

Metabolic pathways generally involve a series of chemical reactions occurring within a cell, where the product of one enzyme acts as the substrate for the next .

Subcellular Localization

The subcellular localization of a protein is often tied to its function .

生物活性

4-Ethylphenylglyoxal hydrate (CAS: 1171381-90-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article explores its biological activity based on available research findings, including case studies, and provides data tables summarizing key results.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C10H10O2 • H2O

- Molecular Weight : 178.19 g/mol

This compound is a derivative of phenylglyoxal, which is known for its reactivity towards nucleophiles and potential biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various phytopathogenic fungi, demonstrating its potential use as a biological control agent in agriculture.

Inhibition of Fungal Growth

In experiments with Phytophthora species, this compound demonstrated the following effects:

- Mycelial Malformation : The compound caused malformation of fungal mycelia and increased cytoplasmic electrolyte leakage, indicating damage to the plasma membrane.

- Zoosporangia Formation : It significantly inhibited the formation of zoosporangia in P. sojae and P. nicotianae. Specifically:

- At a concentration of 0.2 mmol, zoosporangia formation was reduced.

- At 1 mmol, no zoosporangia were formed for P. sojae.

The results are summarized in Table 1.

| Concentration (mmol) | P. sojae Zoosporangia Formation | P. nicotianae Zoosporangia Formation |

|---|---|---|

| 0.2 | Reduced | Reduced |

| 0.4 | Significant reduction | Significant reduction |

| 0.8 | Complete inhibition | Complete inhibition |

| 1.0 | No formation | Not applicable |

The antimicrobial activity of this compound appears to be linked to its ability to disrupt cellular integrity:

- Cell Membrane Damage : Increased leakage of cellular contents was observed, correlating with higher concentrations of the compound.

- Reduced Adhesion : The ability of zoospores to attach to plant surfaces was significantly decreased upon treatment with the compound, further inhibiting infection processes.

Case Studies

A notable case study involved the application of this compound in controlling soybean root rot and tobacco black shank diseases. Results indicated enhanced plant growth when used at low concentrations, suggesting a dual role as both an antimicrobial agent and a growth promoter.

Comparative Biological Activities

To contextualize the efficacy of this compound, it is beneficial to compare it with other known antifungal agents. Table 2 summarizes the comparative effectiveness based on various studies.

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | P. sojae, P. nicotianae | 0.2 mmol |

| Azole Derivatives | Various fungi | Varies (typically higher than glyoxal) |

| Essential Oils (e.g., Thyme) | Various bacteria and fungi | Varies (often >1 mmol) |

特性

IUPAC Name |

2-(4-ethylphenyl)-2-oxoacetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2.H2O/c1-2-8-3-5-9(6-4-8)10(12)7-11;/h3-7H,2H2,1H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDCQUPYEYQFJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656971 |

Source

|

| Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171381-90-0 |

Source

|

| Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。